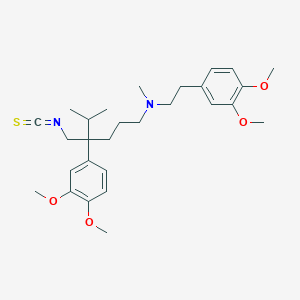
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as erucin and is a member of the isothiocyanate family, which has been shown to possess anti-cancer properties.
Wirkmechanismus
The mechanism of action of 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate involves the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. This activation leads to the upregulation of various enzymes and proteins that can protect cells from oxidative stress and inflammation. Additionally, erucin has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
Research has shown that 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate can induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, erucin has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate in lab experiments is its potential anti-cancer properties. This compound can induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of new cancer treatments. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
One of the limitations of using 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate in lab experiments is its potential toxicity. This compound can be toxic at high concentrations, and care must be taken when handling it. Additionally, erucin has low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate. One area of interest is the development of new cancer treatments that utilize this compound. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and working with it in the lab.
Conclusion:
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of new cancer treatments. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and working with it in the lab.
Synthesemethoden
The synthesis of 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate involves the reaction of erucin with thionyl chloride and ammonium hydroxide. This reaction results in the formation of the desired isothiocyanate compound. The purity of the compound can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate has been the subject of numerous scientific studies due to its potential anti-cancer properties. Research has shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit tumor growth. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
102852-53-9 |
|---|---|
Produktname |
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate |
Molekularformel |
C28H40N2O4S |
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(isothiocyanatomethyl)-N,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C28H40N2O4S/c1-21(2)28(19-29-20-35,23-10-12-25(32-5)27(18-23)34-7)14-8-15-30(3)16-13-22-9-11-24(31-4)26(17-22)33-6/h9-12,17-18,21H,8,13-16,19H2,1-7H3 |
InChI-Schlüssel |
GJKATKXKJOCYAD-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN=C=S)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN=C=S)C2=CC(=C(C=C2)OC)OC |
Synonyme |
5-((3,4-dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate 5-((3,4-dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate hydrochloride, (+-)-isomer DMPIT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



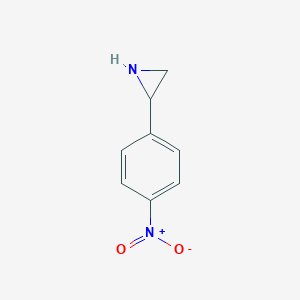
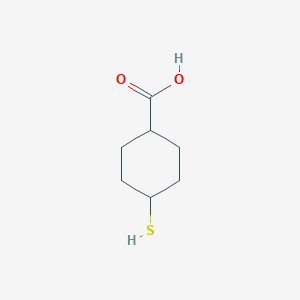
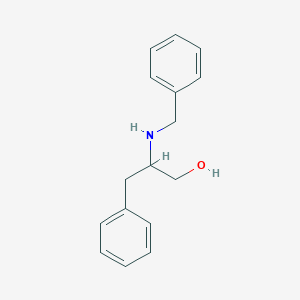
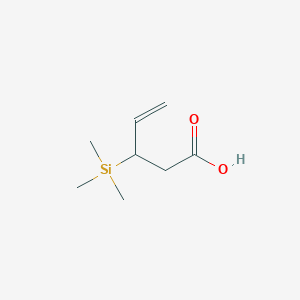
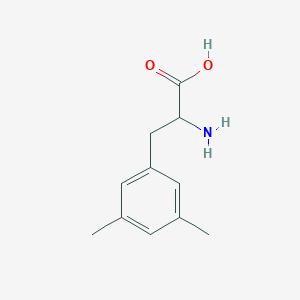
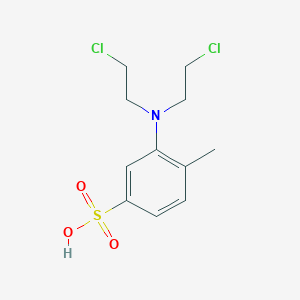
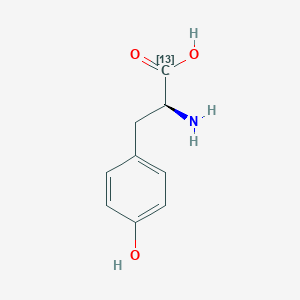
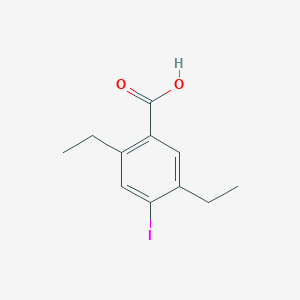
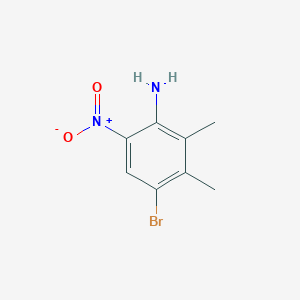
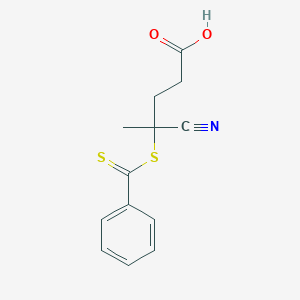
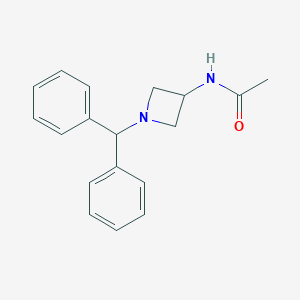
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
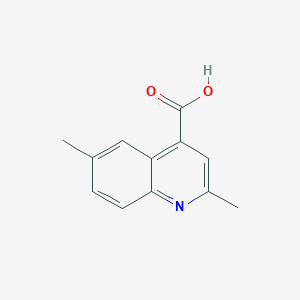
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)